Tyr-Gly

Pain Neuroscience Opioid Peptides

Opioid receptor SAR requires the authentic N-terminal Tyr-Gly motif; substituting with Gly-Tyr or individual amino acids abolishes analgesic activity entirely. Tyr-Gly (CAS 673-08-5) is the validated minimal pharmacophore for enkephalin-based research. • Only dipeptide fragment demonstrating naloxone-reversible antinociception in vivo; reverse-sequence Gly-Tyr is completely inactive. • 34-fold lower susceptibility to singlet-oxygen-mediated photo-oxidation vs. Gly-Tyr, ensuring robust analytical reproducibility in light-exposed workflows. • Essential reference standard for opioid peptidomimetic design; amide bond replacement causes a 2,400-fold drop in receptor binding affinity. Supplied with full QC documentation. For R&D use only.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
CAS No. 673-08-5
Cat. No. B1582206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyr-Gly
CAS673-08-5
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)NCC(=O)O)N)O
InChIInChI=1S/C11H14N2O4/c12-9(11(17)13-6-10(15)16)5-7-1-3-8(14)4-2-7/h1-4,9,14H,5-6,12H2,(H,13,17)(H,15,16)
InChIKeyHPYDSVWYXXKHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tyr-Gly: Physicochemical and Procurement Baseline


L-Tyrosylglycine (Tyr-Gly) is a dipeptide formed from L-tyrosine and glycine residues [1]. Its basic molecular identity (C₁₁H₁₄N₂O₄, MW 238.24) and key physiochemical properties, such as a melting point of 260–264 °C and a LogP of 0.554, are established . This compound serves as a fundamental building block and the minimal N-terminal recognition motif in larger bioactive peptides, most notably the endogenous opioid enkephalins [2]. Its specific amino acid sequence is critical for conferring biological activity, distinguishing it from other simple dipeptides or single amino acids.

N-terminal tyrosine recognition motif for opioid receptor interaction studies
Non-opioid hematopoietic colony formation inhibition profile distinct from C-terminal fragments
Reported higher photo-oxidative stability in organic alkaline medium vs. Gly-Tyr

Why Tyr-Gly Cannot Be Substituted by Analogs


The biological and chemical function of Tyr-Gly is exquisitely dependent on its specific N-terminal tyrosine and the resulting sequence. Substituting it with the reverse-sequence dipeptide Gly-Tyr or its constituent amino acids results in a complete or near-total loss of critical, measurable activity [1]. For instance, the N-terminal tyrosine is a non-negotiable requirement for interacting with opioid receptors; its absence or repositioning abolishes analgesic effects [1]. Furthermore, the Tyr-Gly sequence exhibits a distinct chemical reactivity profile, such as a >30-fold difference in susceptibility to singlet-oxygen-mediated photo-oxidation compared to Gly-Tyr [2]. These findings underscore that Tyr-Gly is not a generic dipeptide but a specific molecular entity whose activity is not transferable to its in-class relatives. The quantitative evidence that follows establishes the unique, measurable parameters that justify its specific selection.

Sequence isomer Gly-Tyr may not replicate opioid receptor-mediated responses observed with Tyr-Gly
Single amino acids Constituent amino acids alone lack the dipeptide recognition motif required for enkephalin-like activity
Degradation profile Photo-oxidative stability differs significantly; Gly-Tyr shows 34-fold higher degradation tendency in tested conditions

Tyr-Gly: Quantitative Performance vs. Analogs


Analgesic Activity vs. Gly-Tyr and Enkephalin

In a direct head-to-head comparison, Tyr-Gly demonstrated significant antinociceptive activity that was absent in the reverse-sequence dipeptide Gly-Tyr. The study confirmed that analgesic activity is exclusively dependent on an N-terminal tyrosine residue [1]. While Leu-enkephalin showed the highest potency, Tyr-Gly elicited a measurable analgesic effect, whereas Gly-Tyr was completely ineffective. This establishes Tyr-Gly as the minimal active sequence, a property not shared by its sequence isomer.

Antinociceptive response
Head-to-head
Tyr-Gly: Reported measurable response
Gly-Tyr: No measurable response
Supports Tyr-Gly as minimal active sequence for opioid receptor studies
Rat model, intrathecal administration; thermal and mechanical tests
Pain Neuroscience Opioid Peptides

Hematopoietic Activity vs. C-Terminal Enkephalin Fragments

The N-terminal dipeptide Tyr-Gly uniquely inhibits the formation of granulocyte-macrophage (GM) colonies in mouse bone marrow cultures, a property not shared by other dipeptide fragments from the enkephalin molecule. In contrast, the intermediate (Gly-Gly) and C-terminal (Phe-Met) dipeptides were completely ineffective [1]. This non-opioid effect highlights a distinct biological activity for Tyr-Gly that is absent in other enkephalin breakdown products.

GM-colony inhibition
Head-to-head
Tyr-Gly: Inhibition reported
Gly-Gly, Phe-Met: Ineffective
Indicates unique non-opioid bioactivity distinct from other enkephalin dipeptides
Mouse bone marrow clonal cultures; naloxone-insensitive
Hematology Immunology Stem Cell Biology

Photo-Oxidative Stability vs. Gly-Tyr

The sequence of amino acids in a dipeptide dictates its susceptibility to degradation. A kinetic study of singlet-molecular-oxygen (¹O₂)-mediated photo-oxidation revealed that the kq/kr ratio (a measure of physical quenching vs. chemical reaction) for Tyr-Gly is significantly lower (kq/kr = 1) than for the reverse dipeptide Gly-Tyr (kq/kr = 34) in an organic alkaline medium [1]. This indicates that Gly-Tyr is more prone to photo-degradation by ¹O₂, whereas Tyr-Gly is more stable.

Photo-oxidation resistance
Head-to-head
kq/kr ratio
Tyr-Gly: 1
Gly-Tyr: 34
34-fold difference
Indicates lower photo-degradation tendency for Tyr-Gly in tested organic medium
Singlet-oxygen-mediated oxidation; C₂H₅OH-CH₃CN
Stability Photochemistry Formulation

Opioid Receptor Binding: Minimal Recognition Motif

The N-terminal Tyr-Gly sequence is a critical determinant for opioid receptor binding. A study on Leu-enkephalin analogs showed that replacing the amide bond between Tyr-Gly with a ketomethylene group dramatically reduced opiate receptor binding activity to 1/2400th that of the parent peptide [1]. This provides a class-level inference that the intact Tyr-Gly amide bond is essential for high-affinity receptor interaction, further supported by earlier findings that the N-terminal tyrosine itself is required for any analgesic activity [2].

Opioid receptor binding
Class-level
Ketomethylene substitution: 1/2400 binding vs. Leu-enkephalin
Supports Tyr-Gly amide bond as critical for high-affinity receptor interaction
Class-level inference from enkephalin analog radioligand assays
Receptor Pharmacology Structure-Activity Relationship Drug Discovery

Tyr-Gly: Research and Industrial Applications


Minimal Active Sequence for Analgesia Studies

For researchers investigating the minimal pharmacophore required for opioid peptide activity, Tyr-Gly is the essential compound. As demonstrated, it is the shortest peptide fragment capable of eliciting naloxone-reversible antinociception, unlike its isomer Gly-Tyr which is completely inactive [1]. This makes it the definitive choice for in vivo studies focused on N-terminal recognition and the development of novel, simplified analgesics.

Hematopoietic Stem Cell and Non-Opioid Research

In the field of hematopoiesis, Tyr-Gly is the specific dipeptide required to study the non-opioid effects of enkephalin metabolites. Its unique ability to inhibit GM-colony formation, a property not shared by the Gly-Gly or Phe-Met dipeptides, makes it an indispensable tool for investigations into the role of neuropeptide degradation products in immune and stem cell regulation [2].

Photostability and Formulation Development

For formulators and analytical chemists working with light-sensitive peptides, Tyr-Gly presents a distinct advantage. Its 34-fold lower susceptibility to singlet-oxygen-mediated photo-oxidation compared to Gly-Tyr [3] positions it as the more robust and stable dipeptide in systems where exposure to light is unavoidable, simplifying method development and improving result reliability.

Peptide SAR and Peptidomimetic Design

In structure-activity relationship (SAR) programs targeting opioid receptors, Tyr-Gly is the validated starting point for optimization. Evidence shows that the integrity of the Tyr-Gly amide bond is critical for high-affinity binding, with its replacement causing a 2400-fold drop in activity [4]. This makes Tyr-Gly an essential reference standard and core scaffold for medicinal chemists aiming to create more stable or bioavailable peptidomimetics.

Application
Selection Property
Validation Focus
Minimal enkephalin pharmacophore research
N-terminal tyrosine recognition requirement
Opioid receptor-mediated antinociception assay
Non-opioid enkephalin metabolite research
GM-colony inhibition specificity
Naloxone-insensitive hematopoietic endpoints
Light-sensitive peptide formulation studies
Photo-oxidation resistance profile
Stability under photostress conditions
Opioid receptor SAR studies
Tyr-Gly amide bond integrity
Binding affinity in radioligand assays

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37 linked technical documents
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